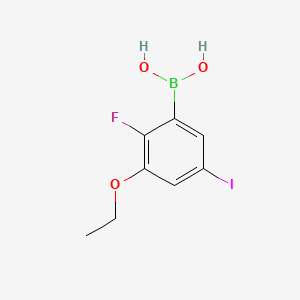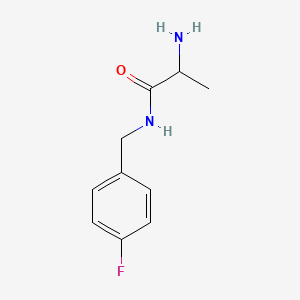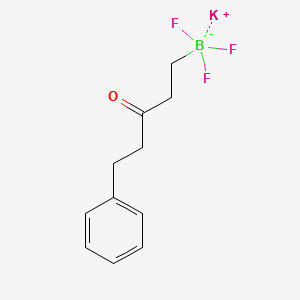
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide is a specialized organoboron compound that has gained attention in various fields of chemistry due to its unique properties. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method ensures the formation of the desired trifluoroborate compound with high yield and purity.
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves large-scale hydroboration or C-B coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, often facilitated by suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For instance, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide involves its role as a nucleophile in various chemical reactions. The compound’s trifluoroborate group facilitates the transfer of organic groups to metal catalysts, such as palladium, in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: A general class of compounds known for their stability and reactivity in cross-coupling reactions.
Boronic acids: These compounds are also used in Suzuki–Miyaura coupling but are less stable and more difficult to purify compared to trifluoroborates.
Boronate esters: Similar to boronic acids, these compounds lack the stability and functional-group compatibility of trifluoroborates.
Uniqueness
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide stands out due to its exceptional stability under oxidative conditions and its versatility in various chemical reactions. Its ability to participate in nucleophilic substitution and cross-coupling reactions makes it a valuable reagent in both academic and industrial settings .
Propiedades
Fórmula molecular |
C11H13BF3KO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-oxo-5-phenylpentyl)boranuide |
InChI |
InChI=1S/C11H13BF3O.K/c13-12(14,15)9-8-11(16)7-6-10-4-2-1-3-5-10;/h1-5H,6-9H2;/q-1;+1 |
Clave InChI |
PYXJUHWEFULCJH-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)CCC1=CC=CC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
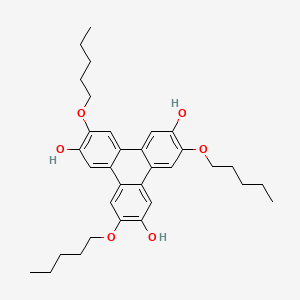
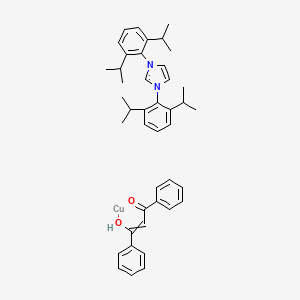
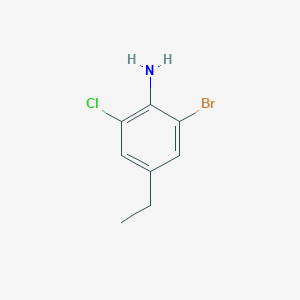
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
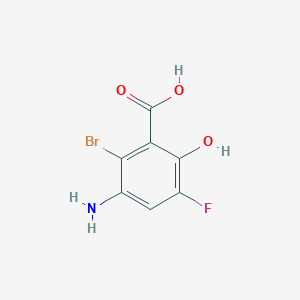
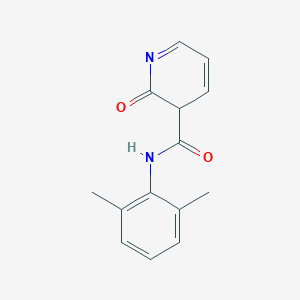

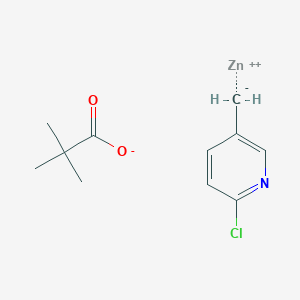
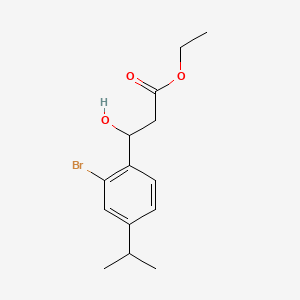
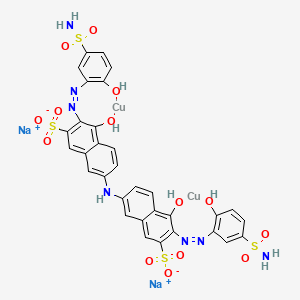
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
